Cetrimide

Descripción general

Descripción

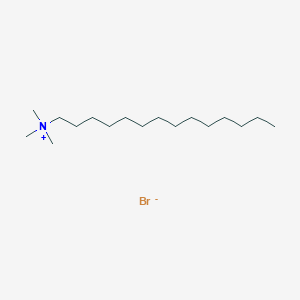

Cetrimide, chemically known as cetyltrimethylammonium bromide (CTAB), is a quaternary ammonium compound (QAC) with a hydrophobic cetyl chain and a hydrophilic quaternary ammonium head, enabling surfactant properties . It is widely used as an antiseptic, disinfectant, and solubilizing agent in pharmaceuticals and analytical chemistry. Its antimicrobial action involves disrupting bacterial cell membranes, particularly effective against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative strains . This compound is also utilized in biofilm disruption due to its cationic nature, which enhances penetration into microbial structures .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MitMAB se sintetiza a través de una reacción entre bromuro de miristilo y trimetilamina. La reacción suele tener lugar en un disolvente orgánico como diclorometano o cloroformo, en condiciones de reflujo. El producto se purifica entonces mediante recristalización o cromatografía en columna .

Métodos de producción industrial

La producción industrial de MitMAB sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El producto se purifica a menudo utilizando técnicas de cromatografía a gran escala y se almacena en condiciones desecantes para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

MitMAB principalmente se somete a reacciones de sustitución debido a la presencia del ion bromuro. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como los iones hidróxido o las aminas. Las reacciones suelen tener lugar en disolventes acuosos u orgánicos a temperatura ambiente.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio. Estas reacciones suelen requerir condiciones ácidas o básicas.

Reacciones de reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, a menudo en disolventes anhidros.

Principales productos formados

Reacciones de sustitución: Los productos principales suelen ser los compuestos amónicos sustituidos.

Reacciones de oxidación: Los productos pueden incluir formas oxidadas de la cadena alquílica.

Reacciones de reducción: Los productos suelen ser formas reducidas del compuesto amónico.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cetrimide exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have demonstrated its effectiveness against various bacteria, including Streptococcus mutans and Enterococcus faecalis.

Case Study: Efficacy Against Biofilms

A study evaluated the antimicrobial efficacy of this compound in eliminating biofilms formed by Streptococcus mutans in dentin. The results indicated that a 0.2% this compound solution achieved a kill percentage exceeding 99%, comparable to other antimicrobial agents like chlorhexidine .

| Antimicrobial Solution | Minimum CFUs/mL | Maximum CFUs/mL | Units with E | Kill Percentage Mean (SD) |

|---|---|---|---|---|

| 0.2% this compound | 0 | 2,800 | 9/12 | 99.84 (0.45) |

| 2% Chlorhexidine | 0 | 61,000 | 6/12 | 96.57 (9.82) |

Wound Care Applications

This compound is frequently used as an irrigant in wound care due to its ability to reduce microbial load and promote healing. Its application in wounds seeded with cancer cells has been investigated, showing promising results in controlling infection .

Case Study: this compound in Cancer Wound Irrigation

In experimental settings, wounds treated with this compound demonstrated reduced bacterial colonization compared to untreated controls, highlighting its potential for enhancing wound healing in oncology patients .

Dental Hygiene

In dentistry, this compound serves as an effective irrigating solution during endodontic procedures. Its low toxicity profile and ability to penetrate dentin tubules make it suitable for root canal irrigation.

Case Study: Residual Antimicrobial Activity

A comparative study between this compound and chlorhexidine revealed that while both solutions effectively eradicated E. faecalis biofilms, this compound exhibited longer residual activity than 0.2% chlorhexidine .

| Irrigating Solution | Number (Percentage) of Regrown Samples | Median (Days) |

|---|---|---|

| 0.2% this compound | 18 (69.23%) | 27 |

| 0.2% Chlorhexidine | 18 (69.23%) | 28 |

| 2% Chlorhexidine | 9 (34.61%) | >50 |

Laboratory Uses

This compound is also employed in microbiological laboratories for isolating specific bacteria such as Pseudomonas aeruginosa. Its inclusion in selective media enhances the recovery of these pathogens from clinical specimens.

Safety and Toxicity Considerations

While this compound is generally safe for external use, cases of toxicity have been reported, particularly when ingested or improperly applied. For instance, a recent case highlighted severe esophageal damage following accidental ingestion of this compound .

Mecanismo De Acción

MitMAB ejerce sus efectos al dirigirse al dominio de homología de pleckstrina de la dinamina, inhibiendo así su interacción con los fosfolípidos. Esta inhibición previene la actividad GTPasa de la dinamina, que es esencial para la constricción y fisión de la membrana durante la endocitosis. Como resultado, MitMAB bloquea eficazmente la endocitosis mediada por receptores y la endocitosis de las vesículas sinápticas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Antimicrobial Efficacy Against Bacterial Pathogens

Cetrimide demonstrates variable minimum inhibitory concentrations (MICs) depending on bacterial strains:

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| MRSA | 4.0 | 15.0 | |

| MSSA | 5.0 | 6.0 | |

| P. aeruginosa | Inhibitory at >0.03% | N/A |

Compared to other QACs (e.g., benzalkonium chloride), this compound shows lower resistance rates in Staphylococcus isolates but higher inhibition thresholds for Pseudomonas aeruginosa .

Cross-Reactivity with Other QACs

This compound exhibits cross-reactivity with structurally similar QACs, such as benzalkonium chloride (BAK), due to shared quaternary ammonium moieties. This poses risks in allergic contact dermatitis :

| QAC Compound | Cross-Reactivity Partners | |

|---|---|---|

| Benzalkonium chloride | This compound, cetrimonium bromide | |

| This compound | BAK, benzethonium chloride |

Virucidal Activity

This compound alone is ineffective against human coronaviruses (e.g., HCoV 229E) but gains virucidal properties when combined with alcohol, unlike ethanol or hypochlorite, which are effective alone .

Formulation Interactions

This compound interacts synergistically with nonionic surfactants (e.g., Triton X-100), enhancing micelle formation and solubilization efficiency, a property less pronounced in other QACs like sodium dodecyl sulfate .

Key Research Findings

- Resistance Mechanisms : Plasmid-mediated resistance in E. coli involves altered lipopolysaccharide composition and reduced porin expression .

- Toxicogenomics: this compound’s cytotoxicity in mammalian cells is dose-dependent, with significant testicular atrophy observed in albino mice at 20 mg/100 g body weight .

- Industrial Use : In textiles, this compound improves wash fastness of natural dyes on jute, comparable to CTAB .

Actividad Biológica

Cetrimide, also known as cetyltrimethylammonium bromide (CTAB), is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its biological activity encompasses a range of effects, particularly against bacteria and fungi, making it valuable in both clinical and industrial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a surfactant that disrupts microbial cell membranes, leading to cell lysis. Its effectiveness as an antimicrobial agent is attributed to its ability to interact with the phospholipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell death.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various pathogens. A notable study assessed its activity against Enterococcus faecalis, a common bacterium associated with root canal infections. The results indicated that this compound at a concentration of 0.2% significantly reduced bacterial counts compared to untreated controls (Table 1) .

Table 1: Antibacterial Efficacy of this compound Against E. faecalis

| Treatment | Log CFU (Mean ± SD) | Significance (p-value) |

|---|---|---|

| Untreated | 8.62 ± 0.02 | - |

| This compound (0.2%) | 3.71 ± 0.72 | < 0.05 |

| CHX (2%) | 2.41 ± 0.21 | < 0.05 |

| QMix | 2.31 ± 0.32 | < 0.05 |

The study concluded that this compound exhibited strong antibacterial activity, ranking below chlorhexidine but above EDTA in efficacy .

Residual Antimicrobial Activity

The residual antimicrobial activity of this compound was evaluated over time, showing prolonged effectiveness compared to other agents. At various time points (12h, 24h, and 36h), this compound maintained significantly lower log CFU counts compared to untreated controls (Table 2) .

Table 2: Residual Antimicrobial Activity of this compound Over Time

| Time Point | Log CFU (this compound) | Log CFU (Untreated Control) | Significance (p-value) |

|---|---|---|---|

| 12h | -3.85 ± 2.89 | 1.89 ± 0.14 | < 0.05 |

| 24h | -2.33 ± 5.50 | 8.62 ± 0.02 | < 0.05 |

| 36h | Not significant | Not significant | - |

These findings suggest that this compound has a more durable residual effect than many other irrigants used in dental procedures .

Antifungal Activity

This compound has also been investigated for its antifungal properties, particularly against Fusarium solani, a pathogen responsible for mycotic keratitis. In vitro studies revealed that this compound effectively inhibited fungal growth at concentrations as low as , with complete eradication observed at .

A clinical case study highlighted the successful treatment of severe Fusarium solani keratitis using a topical this compound solution at . The patient showed complete healing within six weeks without significant toxicity to corneal tissues .

Case Studies and Clinical Applications

- Mycotic Keratitis Treatment : A study reported the use of this compound in treating resistant cases of fungal keratitis caused by Fusarium solani. The treatment resulted in rapid improvement and complete recovery without adverse effects on corneal health .

- Comparison with Other Antiseptics : Research comparing this compound with chlorhexidine and other antiseptics revealed that while chlorhexidine had superior immediate antibacterial effects, this compound offered better residual activity over time .

Q & A

Basic Research Questions

Q. How can researchers assess the purity of cetrimide in experimental formulations?

this compound purity is commonly determined using titration methods, such as non-aqueous titration with perchloric acid in glacial acetic acid, as outlined in pharmacopeial standards (e.g., European Pharmacopoeia). These methods quantify the quaternary ammonium content and require validation against reference standards. Comparative studies suggest that titration offers high precision (±1% error) for this compound concentrations ≥95% . Researchers should also cross-validate results with spectroscopic techniques (e.g., NMR) to confirm structural integrity and rule out contaminants.

Q. What standardized protocols exist for using this compound agar in microbiological studies?

this compound agar is a selective medium for Pseudomonas spp., with protocols requiring a 1% this compound concentration to inhibit gram-positive bacteria. Researchers should prepare agar plates with 15–20 mL medium, incubate at 30–35°C for 24–48 hours, and validate results via PCR or oxidase tests. A study on Vibrio and Pseudomonas detection in aquaculture reported 0 cfu/PL for Pseudomonas using this compound agar, highlighting the need for stringent sterility controls and post-culture biochemical confirmation .

Q. How does this compound function as an antibacterial agent in combination therapies?

this compound disrupts bacterial cell membranes via cationic surfactant activity, enhancing permeability and potentiating other agents (e.g., chlorhexidine). In endodontic research, adding 0.1% this compound to citric acid irrigants did not alter Ca²⁺ release from dentin but improved antibacterial efficacy against biofilm-forming pathogens. Methodologically, researchers should assess synergy using checkerboard assays or time-kill curves to quantify minimum inhibitory concentration (MIC) reductions .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity in surgical models be reconciled?

A 1997 case study reported fatal metabolic acidosis in a pediatric patient after intraperitoneal exposure to 1% this compound, contradicting its routine use in hydatid cyst treatment . To resolve such contradictions, researchers must evaluate dosage thresholds, exposure duration, and model specificity. In vitro cytotoxicity assays (e.g., MTT on fibroblast lines) and in vivo LD50 studies in rodents are critical for establishing safe concentration ranges (e.g., ≤0.1% for mucosal applications).

Q. What experimental designs optimize this compound’s efficacy-safety balance in topical formulations?

Researchers should employ factorial designs to test variables like concentration (0.01–1%), exposure time, and co-solvents. For example, in dermatological studies, 0.5% this compound in pH-balanced solutions reduced Staphylococcus aureus biofilms by 3-log without epithelial toxicity. Preclinical models must include histopathology (e.g., H&E staining) and inflammatory cytokine profiling (e.g., IL-6, TNF-α) to assess tissue compatibility .

Q. How does this compound interact with biological macromolecules in decalcification studies?

In dental research, this compound’s surfactant properties may solubilize organic matrix components during decalcification. A study using ICP-AES found that 10% citric acid with 0.1% this compound extracted 12.5 mg/g Ca²⁺ from dentin, comparable to EDTA. Researchers should combine spectroscopic analysis (FTIR) with mass loss measurements to differentiate chelation effects from organic matrix disruption .

Q. What methodologies address this compound’s environmental impact in aquaculture research?

this compound residues in aquatic systems can inhibit non-target microbes. Ecotoxicology studies recommend LC50 testing on species like Daphnia magna (e.g., 48-hr LC50 = 2.5 mg/L) and biodegradation assays under aerobic conditions. Mitigation strategies include adsorbent materials (e.g., activated carbon) or enzymatic degradation pathways .

Q. Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Start with a systematic literature review to identify knowledge gaps (e.g., conflicting reports on membrane disruption vs. protein denaturation). Hypothesis-driven experiments might involve fluorescent probes (e.g., DiOC₂₃) to visualize membrane potential changes in real-time. Contrast results with molecular dynamics simulations of this compound-lipid interactions .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. For toxicity studies, Kaplan-Meier survival analysis or Cox proportional hazards models account for censored data. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes ≥12 per group, minimizing Type II errors .

Q. How can researchers validate this compound’s role in antimicrobial synergy studies?

Apply the fractional inhibitory concentration index (FICI), where FICI ≤0.5 indicates synergy. Combine this compound with antibiotics (e.g., ciprofloxacin) in broth microdilution assays, and confirm results with scanning electron microscopy (SEM) to visualize biofilm structural changes .

Propiedades

IUPAC Name |

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.